Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Overview
Description
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its various applications in chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate typically involves the reaction of phenothiazine with a dodecane sulfonate precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sodium hydroxide, dodecane sulfonyl chloride, and phenothiazine. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electron transfer mediator, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine and antiemetic.
Uniqueness
What sets this compound apart is its unique structure, which combines the properties of phenothiazine with the functionality of a dodecane sulfonate group. This combination enhances its solubility, stability, and versatility, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
sodium;12-phenothiazin-10-yldodecane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3S2.Na/c26-30(27,28)20-14-8-6-4-2-1-3-5-7-13-19-25-21-15-9-11-17-23(21)29-24-18-12-10-16-22(24)25;/h9-12,15-18H,1-8,13-14,19-20H2,(H,26,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBCORFBNPRAJM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NNaO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720916 | |
Record name | Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74339-97-2 | |
Record name | Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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